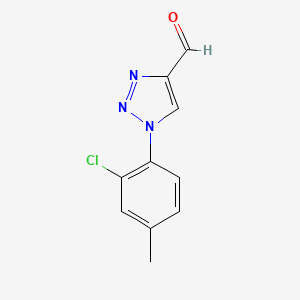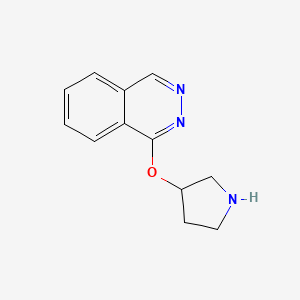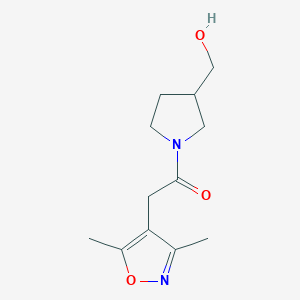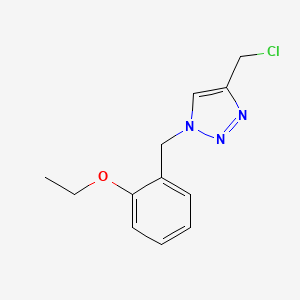
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The compound also contains a 2-chloro-4-methylphenyl group and a carbaldehyde group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a Huisgen cycloaddition or a variant thereof. This is a [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a 2-chloro-4-methylphenyl group at one carbon atom of the triazole ring, and a carbaldehyde group (a formyl group, -CHO) at the 4-position of the triazole ring .Chemical Reactions Analysis
As a derivative of 1,2,3-triazole, this compound might participate in various chemical reactions. The reactivity of the compound could be influenced by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence its properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
A study by Bhat et al. (2016) introduced a series of 1,2,3-triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach. These compounds, including variants related to the base structure of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, demonstrated broad-spectrum antimicrobial activities as well as moderate to good antioxidant activities. The antibacterial efficacy was further corroborated by in silico molecular docking studies showing significant inhibition of the E. coli MurB enzyme, indicating their potential as effective antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Synthetic Methodologies and Chemical Transformations
Research on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles has revealed interesting synthetic pathways for modifying 1H‐1,2,3‐triazole‐4‐carbaldehydes. These transformations involve heating in dimethyl sulfoxide, with the equilibrium position depending on the substituent's electronic properties. Such studies offer valuable insights into synthetic strategies for creating derivatives of this compound for various applications, including pharmaceutical research (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Anti-Cancer and Biological Activity
Further development in this chemical space has led to the synthesis of new 1,2,3-triazolyl chalcone derivatives explored for their antimicrobial, antioxidant, and anti-cancer activities. A study conducted by Bhat et al. (2016) through a Claisen–Schmidt reaction approach resulted in compounds that displayed not only broad-spectrum anti-microbial and anti-oxidant activities but also exhibited moderate to excellent anti-cancer activities on breast cancer cell lines. This suggests that derivatives of this compound could serve as promising leads for developing new anti-cancer agents (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZFRLJUSLDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)
![{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467102.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)
![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)


![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)


![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)
![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)